molecular formula C17H13NO3 B11840901 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11840901
M. Wt: 279.29 g/mol
InChI Key: NJCPQZNNQZERTA-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound featuring a naphthalene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with pyridine carboxylic acids under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of derivatives similar to 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. These compounds show effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli128 µg/mL
Staphylococcus aureus64 µg/mL
Candida albicans256 µg/mL

Anticancer Potential

The compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells.

Table 2: Cytotoxicity Studies

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the naphthalene moiety significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents. The study highlighted that the presence of the naphthalene group contributed to increased cytotoxicity against tumor cells .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites.

Comparison with Similar Compounds

    1-Naphthaleneacetic acid: A synthetic plant hormone used in agriculture.

    Naphthalene-1-carboxylic acid: A precursor in the synthesis of various organic compounds.

    Naphthalen-1-yl-selenyl acetic acid derivatives: Investigated for their biological activities and synthetic applications.

Uniqueness: 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required.

Biological Activity

1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a naphthalene moiety with a dihydropyridine framework, which is significant for its pharmacological properties. The presence of functional groups such as the carboxylic acid and ketone enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO3, with a molecular weight of 279.29 g/mol. The structure can be represented as follows:

C17H13NO3\text{C}_{17}\text{H}_{13}\text{N}\text{O}_{3}

Functional Groups

The compound features:

  • Carboxylic Acid Group : Contributes to acidity and potential interactions with biological targets.
  • Ketone Group : Increases reactivity and may participate in various chemical reactions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. A study reported that certain derivatives showed better cytotoxicity than established chemotherapeutic agents like bleomycin .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

  • M3 Muscarinic Acetylcholine Receptor (M3R) : Activation of M3R is linked to cell proliferation and metastasis in colorectal cancer .
  • Antiviral Activity : Some studies have explored the compound's potential as an inhibitor of HIV reverse transcriptase (RT), showing promising results in biochemical assays .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. A comparative analysis of structurally similar compounds reveals insights into how variations impact biological activity:

Compound NameSimilarity IndexUnique Features
1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine0.87Contains a fluorophenyl group enhancing bioactivity
2-Oxo-1,2-dihydropyridine-3-carboxylic acid0.71Lacks naphthalene moiety; simpler structure
2-Oxo-5-phenyl-1,2-dihydropyridine0.70Phenyl substitution instead of naphthalene

This table illustrates how different substituents affect the chemical properties and potential applications while emphasizing the unique naphthalene component in the compound of interest.

Case Study 1: Antiproliferative Activity

A recent study synthesized novel heterocumulenes containing naphthalene derivatives and evaluated their antiproliferative activities. The results indicated that specific substitutions on the naphthalene ring significantly enhanced the antiproliferative effects against cancer cell lines .

Case Study 2: Antiviral Screening

In another investigation focused on antiviral activity, several derivatives were tested for their ability to inhibit HIV RT-associated RNase H. The findings highlighted that most analogues inhibited RNase H in the low micromolar range, indicating their potential as antiviral agents .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C17H13NO3/c19-16-15(17(20)21)9-4-10-18(16)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,20,21)

InChI Key

NJCPQZNNQZERTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C(C3=O)C(=O)O

Origin of Product

United States

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